molecular formula C10H13N9O4 B11502613 4-amino-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-1,2,5-oxadiazole-3-carbohydrazonamide

4-amino-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No.: B11502613
M. Wt: 323.27 g/mol
InChI Key: IVGSWERAEAPPTI-UHFFFAOYSA-N
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Description

N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes both oxadiazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE typically involves multi-step reactions. One common method includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures . Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield partially oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The exact mechanism of action for N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is unique due to its combination of oxadiazole and pyrazole rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for specialized applications in various scientific fields.

Properties

Molecular Formula

C10H13N9O4

Molecular Weight

323.27 g/mol

IUPAC Name

N-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C10H13N9O4/c1-4-8(19(21)22)5(2)18(15-4)3-6(20)13-14-9(11)7-10(12)17-23-16-7/h3H2,1-2H3,(H2,11,14)(H2,12,17)(H,13,20)

InChI Key

IVGSWERAEAPPTI-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NN1CC(=O)N/N=C(/C2=NON=C2N)\N)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN=C(C2=NON=C2N)N)C)[N+](=O)[O-]

Origin of Product

United States

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